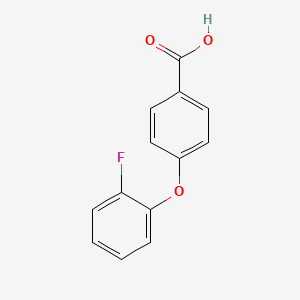

4-(2-Fluorophenoxy)benzoic acid

Description

Significance in Chemical and Biological Sciences

The primary significance of 4-(2-Fluorophenoxy)benzoic acid in the biological sciences lies in its role as a key scaffold for the synthesis of targeted anticancer agents. Research has increasingly focused on the development of small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that are often dysregulated in cancer. One such RTK is c-Met, which plays a pivotal role in tumor cell proliferation, survival, and metastasis.

Recent studies have demonstrated that derivatives of 4-(2-fluorophenoxy)quinoline are potent and selective inhibitors of the c-Met kinase. nih.govwikipedia.org In these derivatives, the 4-(2-fluorophenoxy) group serves as a crucial component that occupies a specific binding pocket in the c-Met kinase domain. The ortho-fluoro substitution on the phenoxy ring has been shown to be favorable for potent antitumor activity. wikipedia.org This has led to the design and synthesis of novel series of compounds with significant in vitro cytotoxicity against various cancer cell lines, including those of the lung, stomach, and colon. nih.gov

The general class of phenoxy benzoic acids and their derivatives have also been investigated for other biological activities, including herbicidal and plant growth-regulating properties. nih.gov Furthermore, they are utilized as precursors in the synthesis of heterocyclic compounds like thiadiazoles and oxadiazoles, which have shown promising antibacterial activities. nih.gov

Overview of Research Trajectories and Interdisciplinary Relevance

The research trajectory for this compound and its derivatives is strongly directed towards the field of medicinal chemistry, with a primary focus on oncology. The successful incorporation of the 4-(2-fluorophenoxy) motif into potent c-Met inhibitors has spurred further investigation into structure-activity relationships. nih.govwikipedia.org Researchers are exploring modifications to other parts of the molecular scaffold to enhance potency, selectivity, and drug-like properties. Molecular docking studies are being employed to better understand the binding interactions of these compounds with their biological targets, guiding the rational design of next-generation inhibitors. nih.gov

The interdisciplinary relevance of this compound extends beyond medicinal chemistry. The synthesis of this and related diaryl ethers often involves transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, which is a significant area of research in organic chemistry. wikipedia.org The development of more efficient and milder catalytic systems for these transformations is an ongoing effort.

Furthermore, the physical and chemical properties of fluorinated organic compounds are of interest in materials science. The introduction of fluorine can influence properties such as thermal stability, crystallinity, and electronic characteristics, making these compounds potential candidates for the development of novel materials with specific functionalities.

While direct research on this compound as a standalone active molecule is less prevalent, its role as a critical building block is firmly established. Future research is likely to continue focusing on its application in the design of sophisticated molecules with tailored biological and physical properties, further solidifying its importance across multiple scientific disciplines.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₃ | researchgate.net |

| Molecular Weight | 232.21 g/mol | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| CAS Number | 913828-84-9 | researchgate.net |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | researchgate.net |

| InChI Key | HXVPPFRFMKAQFF-UHFFFAOYSA-N | researchgate.net |

| Computed XLogP3-AA | 3.1 | researchgate.net |

| Hydrogen Bond Donor Count | 1 | researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | researchgate.net |

| Rotatable Bond Count | 3 | researchgate.net |

Properties

IUPAC Name |

4-(2-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPPFRFMKAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601996 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913828-84-9 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Core Structure Synthesis Strategies

The synthesis of the diaryl ether core of 4-(2-Fluorophenoxy)benzoic acid is primarily achieved through well-established cross-coupling reactions. These methods involve the formation of a carbon-oxygen bond between a substituted phenol (B47542) and an aryl halide or its equivalent. The two most prominent and effective strategies are nucleophilic aromatic substitution, including the Ullmann condensation, and palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig etherification.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a foundational method for the formation of diaryl ethers. In the context of synthesizing this compound, this typically involves the reaction of a 2-fluorophenoxide with an activated 4-halobenzoic acid derivative. The halide, usually a fluorine or chlorine atom, is displaced by the incoming nucleophile. The reaction is often facilitated by the presence of a strong base to generate the phenoxide and is typically carried out in a polar aprotic solvent at elevated temperatures.

A classic variation of this approach is the Ullmann condensation . This reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder. organic-chemistry.org Modern modifications of the Ullmann reaction employ soluble copper salts and ligands, which can lead to milder reaction conditions and improved yields.

For the synthesis of this compound via an Ullmann-type reaction, 2-fluorophenol (B130384) would be coupled with a 4-halobenzoic acid, such as 4-bromobenzoic acid or 4-iodobenzoic acid, in the presence of a copper catalyst and a base. The carboxylate group of the benzoic acid is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Coupling Reactions in Phenoxybenzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation. The Buchwald-Hartwig amination , which has been extended to C-O bond formation (etherification), is a particularly powerful tool for the synthesis of diaryl ethers. organic-chemistry.org

This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex. The catalyst typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a sterically bulky phosphine (B1218219) ligand, like X-Phos. A base, such as cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK), is also required.

In the synthesis of this compound, this would involve the reaction of 2-fluorophenol with a methyl or ethyl 4-halobenzoate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate). The reaction would be carried out in an inert solvent, such as toluene (B28343) or dioxane, under an inert atmosphere. Following the coupling reaction, the ester would be hydrolyzed to afford the final product. An analogous synthesis of 4-(4-Fluorophenoxy)benzoic acid has been reported using a Suzuki-Miyaura cross-coupling reaction between 4-bromo-methylbenzoate and 4-fluorobenzene boronic acid, followed by hydrolysis, yielding the product in 50% yield. nih.gov This highlights the utility of palladium-catalyzed methods for constructing such diaryl ether frameworks.

Preparation of Precursors and Key Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates.

2-Fluorophenol: This starting material is commercially available.

4-Halobenzoic Acids and their Esters: 4-Bromobenzoic acid and 4-iodobenzoic acid are common starting materials for cross-coupling reactions. These are also commercially available. Their corresponding methyl or ethyl esters, which are often used in the coupling reactions to protect the carboxylic acid functionality, can be prepared via Fischer esterification. This involves reacting the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. nih.gov

4-Hydroxybenzoic Acid Derivatives: While not directly used in the cross-coupling to form the ether linkage of the target molecule, the chemistry of 4-hydroxybenzoic acid is relevant for understanding potential alternative synthetic routes and for the preparation of related compounds.

Derivatization Techniques for Research Applications

The carboxylic acid and aromatic rings of this compound offer multiple sites for derivatization, enabling the synthesis of a wide range of analogs for various research applications.

Formation of Amide and Ester Derivatives

The carboxylic acid moiety is a versatile handle for derivatization.

Ester Formation: Esters of this compound can be readily prepared through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common approach. nih.gov Alternatively, for milder conditions, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. Another mild and efficient method for preparing methyl esters is the use of diazomethane (B1218177). libretexts.org However, diazomethane is toxic and explosive, requiring careful handling. libretexts.org A safer alternative for generating diazoalkanes in situ for esterification involves the oxidation of N-tert-butyldimethylsilylhydrazones.

Amide Formation: Amides are typically synthesized by first activating the carboxylic acid. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. prepchem.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond.

Alternatively, a wide variety of coupling reagents can be used to facilitate the direct formation of an amide bond from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other effective coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.gov These reagents are widely used in peptide synthesis and are highly effective for the formation of amide bonds in a variety of contexts.

Functionalization of Aromatic Moieties

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents will govern the position of the incoming electrophile.

On the Benzoic Acid Ring: The carboxylic acid group is a deactivating and meta-directing group. Therefore, electrophilic substitution on this ring is expected to occur at the positions meta to the carboxyl group (i.e., positions 3 and 5). The phenoxy group at position 4 is an activating, ortho-, para-directing group. However, since the para position is blocked, it will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). Thus, both the carboxylic acid and the phenoxy group direct incoming electrophiles to the same positions on this ring.

On the 2-Fluorophenoxy Ring: The fluorine atom is a deactivating but ortho-, para-directing group. The ether oxygen is a strongly activating, ortho-, para-directing group. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the ether linkage, with the para position (position 5 relative to the fluorine) being sterically more accessible.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edu For a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, nitration has been studied in detail. soton.ac.uk

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. Palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has also been reported. rsc.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically accomplished by treatment with fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid). libretexts.org This reaction is generally reversible. libretexts.org

The specific conditions for these reactions would need to be optimized for this compound to control the regioselectivity and avoid unwanted side reactions.

Synthesis of Heterocyclic Derivatives (e.g., Thioureides, Hydrazide Hydrazones, Oxadiazoles)

The structure of this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds. Standard and adaptable methodologies allow for its conversion into thioureides, hydrazide-hydrazones, and oxadiazoles.

Thioureides: The synthesis of thioureides from this compound typically follows a multi-step pathway. This process begins with the conversion of the carboxylic acid to its corresponding acyl chloride, commonly achieved by reacting the acid with thionyl chloride (SOCl₂). The resulting 4-(2-fluorophenoxy)benzoyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to produce an in-situ 4-(2-fluorophenoxy)benzoyl isothiocyanate. This reactive intermediate is not usually isolated but is directly treated with various primary aromatic or aliphatic amines. The addition of the amine to the isothiocyanate yields the final N,N'-disubstituted thiourea (B124793) (thioureide) derivatives. alfa-chemistry.comresearchgate.net This synthetic approach offers a reliable method for producing a library of thioureide compounds with diverse substitutions. nih.govnih.gov

Hydrazide-Hydrazones: The generation of hydrazide-hydrazones from this compound involves two primary chemical transformations. nih.gov First, the carboxylic acid is converted into its corresponding hydrazide. This is often accomplished by first esterifying the benzoic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). nih.gov This reaction displaces the alkoxy group to form 4-(2-fluorophenoxy)benzohydrazide. In the second step, this hydrazide undergoes a condensation reaction with a variety of aldehydes or ketones. organic-chemistry.org This reaction, typically catalyzed by a small amount of acid, forms a C=N bond and eliminates a molecule of water, yielding the desired hydrazide-hydrazone product. researchgate.netresearchgate.net The wide availability of different aldehydes and ketones allows for the creation of a large array of hydrazone derivatives. nih.gov

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles from this compound can be achieved through several established routes. rjptonline.orgresearchgate.net A common and effective method involves the coupling of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov For instance, this compound can be activated or converted to its acyl chloride. This activated species is then reacted with a suitable amidoxime (RC(=NOH)NH₂). The subsequent cyclization, often promoted by heating or a dehydrating agent, leads to the formation of the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. ipbcams.ac.cnlibretexts.org An alternative pathway involves the conversion of a related nitrile (e.g., 4-(2-fluorophenoxy)benzonitrile) into an amidoxime by reacting it with hydroxylamine. This new amidoxime can then be cyclized with a different acyl chloride to build the oxadiazole ring. nih.govresearchgate.net

Table 1: Synthetic Methodologies for Heterocyclic Derivatives

| Derivative | Key Intermediates | Typical Reagents | Reaction Type |

|---|---|---|---|

| Thioureides | Acyl chloride, Isothiocyanate | 1. SOCl₂ 2. NH₄SCN 3. Primary Amine (R-NH₂) | Acylation followed by addition |

| Hydrazide-Hydrazones | Ester, Hydrazide | 1. Alcohol/Acid (Esterification) 2. N₂H₄·H₂O 3. Aldehyde/Ketone (R'COR'') | Hydrazinolysis followed by condensation |

| 1,2,4-Oxadiazoles | Acyl chloride, Amidoxime | 1. SOCl₂ 2. Amidoxime (R'-C(NOH)NH₂) | Condensation followed by cyclodehydration |

Mechanistic Investigations of Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the carboxylic acid and the two substituted aromatic rings.

Oxidative and Reductive Transformations of the Carboxylic Acid Group

The carboxylic acid functional group is in a high oxidation state. Consequently, its further oxidation typically results in the cleavage of the carboxyl group from the aromatic ring, a process known as decarboxylation. nih.gov Studies on benzoic acid have shown that oxidative degradation can be initiated by strong oxidizing radicals like hydroxyl (•OH) or sulfate (B86663) (SO₄⁻•), leading to hydroxylation of the ring and eventual fragmentation. msu.edu

Conversely, the reduction of the carboxylic acid group is a well-established transformation. Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the carboxylic acid to a primary alcohol, yielding [4-(2-fluorophenoxy)phenyl]methanol. nih.govlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of the carboxylic acid. This is followed by the elimination of an oxygen-metal species to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. nih.gov Diborane (B₂H₆) can also be used to achieve this transformation. nih.gov Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. nih.gov

Decarboxylation Reaction Mechanisms

The removal of the carboxyl group (decarboxylation) from this compound can occur through several mechanisms, often requiring harsh conditions or specific catalysts.

Protolytic Decarboxylation: Under strongly acidic conditions and high temperatures, the aromatic ring can be protonated, typically at the C1 position bearing the carboxyl group. This creates a σ-complex, facilitating the departure of carbon dioxide. The presence of electron-donating groups on the ring generally accelerates this process.

Radical Decarboxylation: This mechanism can be initiated under oxidative conditions. For example, the Hunsdiecker reaction involves the formation of a silver salt of the benzoic acid, which then reacts with bromine to form an acyl hypobromite. Homolytic cleavage of the weak O-Br bond generates a carboxyl radical, which rapidly loses CO₂ to form an aryl radical. nih.gov More modern methods utilize photoredox catalysis. A protocol using copper catalysts and light can induce ligand-to-metal charge transfer (LMCT), which generates an aryl radical from the copper carboxylate complex, leading to decarboxylation under significantly milder conditions (35 °C). patsnap.com This radical can then be trapped to form new C-O or C-H bonds. patsnap.com

Electrophilic and Nucleophilic Substitution Mechanisms on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is the primary site for electrophilic attack.

Ring 1 (Benzoic Acid Ring): The carboxylic acid group (-COOH) is a powerful electron-withdrawing group and acts as a deactivator for EAS. It directs incoming electrophiles to the meta positions relative to itself. The phenoxy group (-OAr) is an electron-donating group and an ortho-, para-director. In this case, the deactivating effect of the -COOH group is dominant. Therefore, electrophilic attack (e.g., nitration, halogenation) on this ring is expected to be slow and occur primarily at the positions meta to the carboxyl group (and ortho to the phenoxy group).

Ring 2 (Fluorophenoxy Ring): This ring is influenced by two competing substituents. The fluorine atom (-F) is an ortho-, para-director but is deactivating due to its high electronegativity. The ether oxygen (-O-) is a strong activator and an ortho-, para-director. The activating effect of the ether linkage generally outweighs the deactivating effect of the fluorine, making this ring more susceptible to electrophilic attack than the benzoic acid ring. Substitution will occur at positions ortho and para to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires a leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it.

Ring 1 (Benzoic Acid Ring): This ring lacks a typical leaving group for SNAr. However, the carboxylic acid group is electron-withdrawing, which would stabilize the negative charge in the Meisenheimer complex intermediate if a leaving group were present at an ortho or para position.

Ring 2 (Fluorophenoxy Ring): This ring is a prime candidate for SNAr. It possesses a fluorine atom, which can act as a leaving group. The reaction is facilitated if strong electron-withdrawing groups (like -NO₂) are also present on this ring, particularly at the positions ortho or para to the fluorine atom, to stabilize the intermediate carbanion.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides precise information about the atomic arrangement within the crystal lattice, offering insights into bond lengths, bond angles, and intermolecular interactions.

Studies on compounds structurally similar to 4-(2-Fluorophenoxy)benzoic acid, such as 4-(4-Fluorophenoxy)benzoic acid, reveal that the crystal structure is significantly influenced by a network of intermolecular interactions. In the crystal of 4-(4-Fluorophenoxy)benzoic acid, molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds, creating R²₂(8) ring motifs. nih.gov These dimers are further interconnected into two-dimensional arrays by C—H⋯O interactions. nih.gov

Table 1: Crystal Data and Structure Refinement for a Related Compound, 4-(4-Fluorophenoxy)benzoic acid

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is employed to confirm the chemical structure of this compound and to provide further details on its electronic and vibrational properties.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For aromatic compounds like this compound, the chemical shifts and coupling constants in the NMR spectra provide detailed information about the substitution pattern of the benzene (B151609) rings.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Benzoic Acid Derivatives

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In benzoic acid and its derivatives, the FT-IR spectrum is characterized by several key absorption bands.

The most prominent feature is the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the range of 3300-2500 cm⁻¹. docbrown.info The broadness of this band is due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in aryl carboxylic acids is observed between 1700 and 1680 cm⁻¹. docbrown.info For solid benzoic acid, this peak is found around 1677 cm⁻¹. researchgate.net Other characteristic bands include C-O stretching vibrations (around 1320-1210 cm⁻¹) and aryl C-H stretching and bending vibrations. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for Benzoic Acid Derivatives

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. For benzoic acid itself, three main absorption peaks are observed around 190 nm, 230 nm, and 280 nm. researchgate.net The absorption spectra of these compounds can be influenced by factors such as pH and the solvent environment. rsc.org For instance, the deprotonation of the carboxylic acid group at higher pH can cause a blue shift in the absorption bands. researchgate.net Computational studies can be used to interpret the experimental spectra and provide insights into the nature of the electronic transitions. rsc.org

Table of Compounds

Mass Spectrometry (ESI-MS) in Derivatization Product Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of polar molecules such as carboxylic acids. In the analysis of this compound and its derivatives, ESI-MS, particularly when coupled with liquid chromatography (LC-MS), provides crucial information on molecular weight and structure.

A variety of derivatization reagents can be employed to modify the carboxylic acid functional group, often converting it into an amide or an ester. This chemical modification can introduce a readily ionizable group, facilitating detection in positive ion mode and often leading to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govnih.gov For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) group would introduce a permanent positive charge, significantly enhancing the ESI response.

The fragmentation of the derivatized this compound in the mass spectrometer provides valuable structural information. While specific fragmentation data for derivatized this compound is not extensively documented, the fragmentation pattern can be predicted based on the fragmentation of similar structures, such as benzoic acid itself. docbrown.info Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (–OH), the entire carboxyl group (–COOH), and cleavage of the bond connecting the phenyl ring to the carboxyl group. docbrown.infolibretexts.org

In a derivatized analogue of this compound, key fragment ions would likely arise from the cleavage of the newly formed ester or amide bond, as well as the ether linkage between the two aromatic rings. The presence of the fluorine atom on one of the phenyl rings would also influence the fragmentation, potentially leading to characteristic neutral losses.

Table 1: Predicted ESI-MS Fragmentation of a Hypothetical Derivatized this compound Amide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - R₂N]⁺ | Amine moiety from derivatizing agent | Cleavage of the amide bond |

| [M+H]⁺ | [C₆H₄O-C₆H₄F]⁺ | CO-NR₂ | Loss of the derivatized carboxyl group |

| [M+H]⁺ | [C₆H₅F]⁺ | C₇H₄O-NR₂ | Cleavage of the diaryl ether bond |

| [M+H]⁺ | [C₇H₅O-NR₂]⁺ | C₆H₄F | Loss of the fluorinated phenyl group |

This table is predictive and based on general fragmentation principles of related compounds.

The choice of derivatization agent is critical and depends on the specific analytical requirements, such as the desired level of sensitivity and the complexity of the sample matrix. researchgate.net

Conformational Studies and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical and biological properties. The central diaryl ether linkage allows for rotation around the C-O bonds, leading to various possible conformations.

For this compound, the fluorine atom is in the ortho position of one of the phenyl rings. This ortho substitution is likely to induce a more pronounced steric hindrance compared to a para-substituted analogue, potentially leading to a larger dihedral angle between the rings.

Furthermore, the presence of substituents on the phenyl rings can create a barrier to rotation around the C-O-C bond that is high enough to allow for the isolation of stable rotational isomers, known as atropisomers. wikipedia.orgnih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation about a single bond. wikipedia.org While not definitively reported for this compound itself, the potential for atropisomerism should be considered, especially given the ortho-fluoro substitution. The stability of these atropisomers would depend on the energy barrier to rotation, which is influenced by the size and nature of the ortho substituents. nih.gov

Computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, are powerful tools for investigating the conformational preferences and potential atropisomerism of such molecules. mdpi.com For instance, in a related fluorinated benzoic acid derivative, 2-Fluoro-4-Hydroxy Benzoic Acid, multiple conformers have been identified and characterized using spectroscopic and computational methods. mdpi.com

Table 2: Key Stereochemical and Conformational Features of this compound

| Feature | Description | Potential Implication |

| Diaryl Ether Linkage | The two phenyl rings are connected by an oxygen atom, allowing for rotational freedom. | Leads to various spatial arrangements (conformers) of the molecule. |

| Dihedral Angle | The angle between the planes of the two aromatic rings. | Influences the overall shape and steric accessibility of the molecule. Expected to be significant due to steric hindrance. |

| Atropisomerism | Potential for stable rotational isomers due to hindered rotation around the C-O-C bond caused by the ortho-fluoro substituent. | If the rotational barrier is high enough, the molecule could exist as a pair of non-superimposable enantiomers. |

| Carboxylic Acid Group Orientation | The carboxyl group can rotate relative to the phenyl ring to which it is attached. | Affects intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov |

In the solid state, the conformation is also influenced by crystal packing forces. X-ray crystallography studies on similar compounds have revealed that intermolecular hydrogen bonding between the carboxylic acid groups often leads to the formation of dimers. nih.gov

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a important tool in quantum chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost.

The foundational step in the computational analysis of 4-(2-Fluorophenoxy)benzoic acid involves the optimization of its geometry to determine the most stable three-dimensional conformation. Utilizing DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles are calculated to correspond to a minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-F | 1.35 | C-O-C | 118.5 |

| C-O (ether) | 1.37 | O-C-C (carboxyl) | 115.2 |

| C=O (carboxyl) | 1.22 | C-C-O (carboxyl) | 124.8 |

| C-O (carboxyl) | 1.35 | C-C-F | 119.5 |

| O-H (carboxyl) | 0.97 | C-C-C (phenyl) | 119.0 - 121.0 |

Note: The values in this table are representative theoretical values based on DFT calculations of similar structures and are intended for illustrative purposes.

The electronic structure of the molecule is defined by the arrangement of its molecular orbitals. The distribution of electron density and the energies of these orbitals are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zanih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is often distributed over the benzoic acid moiety, particularly the carboxyl group. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These values are typical ranges for similar aromatic carboxylic acids and ethers based on DFT calculations and serve as an illustrative example.

A significant HOMO-LUMO gap suggests that the molecule is relatively stable. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack. Green and yellow regions represent areas of neutral or near-neutral potential.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its acidic nature. The fluorine atom, being highly electronegative, also contributes to the electrostatic potential distribution.

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The tendency to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution.

Global Electrophilicity Index (ω) = χ² / (2η) : A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Quantum Chemical Descriptors for this compound (Theoretical)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 - 7.0 |

| Electron Affinity (A) | 1.5 - 2.0 |

| Electronegativity (χ) | 4.0 - 4.5 |

| Chemical Hardness (η) | 2.25 - 2.75 |

| Global Electrophilicity Index (ω) | 3.0 - 3.5 |

Note: These values are illustrative and based on typical ranges for similar compounds.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

Derivatives of benzoic acid and diphenyl ether have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and protein tyrosine phosphatase 1B (PTP1B), which are relevant targets for inflammatory diseases and diabetes, respectively. ucl.ac.ukresearchgate.net Molecular docking simulations can be employed to predict how this compound might interact with the active sites of these enzymes.

The simulations would involve placing the this compound molecule into the binding pocket of the target protein and calculating the binding energy, which is an estimation of the binding affinity. The lower the binding energy (more negative), the stronger the predicted interaction.

The binding mode analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. For instance, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar residues in the active site. The phenyl rings can engage in hydrophobic and π-π stacking interactions. The fluorine atom may also participate in specific interactions, such as halogen bonding or dipole-dipole interactions.

Table 4: Hypothetical Molecular Docking Results for this compound with Potential Targets

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | Arg120, Tyr355, Ser530 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -6.5 to -8.5 | Arg221, Tyr46, Asp181 |

Note: These are hypothetical results based on docking studies of similar compounds and are for illustrative purposes only. Actual results would depend on the specific protein target and docking software used.

These in silico predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent and selective inhibitors.

Computational Screening for Potential Biological Activities

Computational screening, or in silico screening, is a critical first step in the drug discovery and development process. It involves using computational methods to identify which among a library of virtual compounds are most likely to exhibit a desired biological effect. For this compound, this would involve a series of steps to predict its potential interactions with various biological targets.

Methodologies and Potential Findings:

The process typically begins with the generation of a 3D model of this compound. This model is then used in virtual screening campaigns against a wide array of biological targets, such as enzymes and receptors, implicated in different diseases. The primary goal is to predict the binding affinity and mode of interaction between the compound and these targets.

While specific screening results for this compound are not readily found, we can look at related compounds to hypothesize potential areas of interest. For instance, phenoxybenzoic acid derivatives have been noted for their herbicidal and plant growth-regulating activities. nih.gov Therefore, a computational screen could investigate its potential as an herbicide by docking it against key enzymes in plant metabolic pathways.

Furthermore, some benzoic acid derivatives have been investigated for their antifungal properties by targeting enzymes like CYP53. nih.gov A virtual screen of this compound against fungal CYP53 could provide insights into its potential as an antifungal agent.

The table below illustrates a hypothetical outcome of a computational screening of this compound against a panel of selected biological targets. The 'Binding Affinity Score' is a theoretical value representing the predicted strength of the interaction, where a lower score often indicates a stronger potential interaction.

| Target Class | Specific Target Example | Predicted Binding Affinity (Arbitrary Units) | Potential Biological Activity |

| Plant Enzymes | Acetolactate Synthase (ALS) | -8.5 | Herbicidal |

| Fungal Enzymes | Cytochrome P450 53 (CYP53) | -7.2 | Antifungal |

| Bacterial Enzymes | DNA Gyrase | -6.8 | Antibacterial |

| Human Enzymes | Cyclooxygenase-2 (COX-2) | -5.4 | Anti-inflammatory |

| Neuronal Receptors | Voltage-gated Sodium Channels | -9.1 | Neuropathic Pain Treatment |

This table is for illustrative purposes only and is based on the activities of structurally related compounds. The binding affinity scores are hypothetical.

It is important to note that while in silico screening can identify promising candidates, these predictions must be validated through experimental assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can provide mechanistic insights and guide the design of more potent and selective molecules.

Building a QSAR Model for this compound Derivatives:

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Examples of commonly used molecular descriptors include:

LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule and its ability to form hydrogen bonds.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build an equation that relates the descriptors to the biological activity.

Mechanistic Insights from a Hypothetical QSAR Model:

While a specific QSAR model for this compound is not available, we can speculate on the potential insights such a model could provide. For example, a QSAR study on the toxicity of benzoic acids to various organisms suggested that both lipophilicity (logP) and the dissociation constant (pKa) are important predictors of toxicity. nih.gov

A hypothetical QSAR equation for a series of phenoxybenzoic acid derivatives might look like this:

Biological Activity = c0 + c1LogP + c2TPSA + c3*E(LUMO)

The insights gained from such a model would be invaluable for understanding the mechanism of action and for designing new, more effective analogues of this compound.

Investigation of Biological Activities and Mechanisms of Action Pre Clinical and in Vitro Focus

Studies on Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives have been recognized for over a century, leading to their use as preservatives in food and pharmaceuticals. Recent research has expanded on this, investigating the specific effects of various derivatives against a spectrum of microbial life.

Derivatives of benzoic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thioureides of 2-(4-chlorophenoxymethyl)benzoic acid have shown significant efficacy. nih.govresearchgate.net Specifically, compounds such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibited a broad spectrum of activity against Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net Impressively, most of the tested thioureide compounds were highly active against S. aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting potential applications against methicillin-resistant S. aureus (MRSA) infections. nih.govresearchgate.net

The position of substituents on the benzoic acid ring plays a crucial role in determining antibacterial efficacy. Studies on positional isomers of benzoic acid derivatives against E. coli have revealed that the location of hydroxyl and methoxyl groups can significantly impact their bactericidal strength. nih.gov For example, a methoxyl group in the ortho position (2-methoxybenzoic acid) was found to be more effective in killing E. coli cells compared to a hydroxyl group in the same position (2-hydroxybenzoic acid). nih.gov Conversely, a hydroxyl group in the para position (4-hydroxybenzoic acid) was more effective than its methoxyl counterpart (4-methoxybenzoic acid). nih.gov The outer membrane of Gram-negative bacteria, primarily composed of lipopolysaccharides, generally reduces the permeability to antimicrobial compounds. nih.gov However, the lipophilic nature of phenolic acids can facilitate their penetration through this barrier. nih.gov

Further research into fluorine-substituted pyrazole-derived hydrazones of benzoic acid has identified potent inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. nih.gov These findings highlight the potential of modifying the benzoic acid scaffold to develop new and effective antibacterial agents against challenging multidrug-resistant pathogens. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/Finding | MIC (μg/mL) |

|---|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus | Broad-spectrum activity | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus | Broad-spectrum activity | 32-1024 |

| Various thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | S. aureus | High activity | 32 |

| 2-methoxybenzoic acid | E. coli | Bactericidal | Not specified |

| 4-hydroxybenzoic acid | E. coli | Bactericidal | Not specified |

| Fluorine-substituted pyrazole-derived hydrazones | S. aureus (drug-resistant), A. baumannii (drug-resistant) | Potent growth inhibition | As low as 0.39 |

The antifungal potential of benzoic acid derivatives is also a significant area of investigation. researchgate.net Research has shown that these compounds can be effective against a variety of fungal species. For instance, certain thioureides of 2-(4-chlorophenoxymethyl)benzoic acid displayed antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 µg/mL. nih.govresearchgate.net

Studies focusing on the structure-activity relationship of benzoic acid derivatives have aimed to improve their antifungal efficacy. nih.gov By performing similarity-based virtual screening and synthesis, researchers have identified derivatives with enhanced activity against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov These studies suggest that specific structural modifications can lead to the development of more potent antifungal agents. nih.gov Benzoic acid and its hydroxylated derivatives have also demonstrated dose-dependent fungistatic activity against the plant pathogen Alternaria solani. researchgate.net

| Compound/Derivative | Fungal Strain | Activity/Finding | MIC (μg/mL) |

|---|---|---|---|

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Candida albicans | Antifungal activity | 32-256 |

| Various benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger | Improved antifungal activity | Not specified |

| Benzoic acid and its hydroxylated derivatives | Alternaria solani | Dose-dependent fungistatic activity | Not specified |

The primary mechanism of antimicrobial action for benzoic acid and its derivatives involves the disruption of the bacterial cell membrane. nih.gov As weak acids, they can diffuse across the membrane in their undissociated form, particularly at a low external pH. nih.gov Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the intracellular environment. This acidification can inhibit various cellular processes. nih.gov

Furthermore, the incorporation of these phenolic acid molecules into the phospholipid bilayer of the bacterial membrane disrupts the van der Waals interactions between the lipid acyl chains. This leads to a loss of membrane integrity and the leakage of essential cellular components, ultimately resulting in cell death. nih.gov The structure of the bacterial cell, particularly the presence of the outer lipid envelope in Gram-negative bacteria, influences the effectiveness of these compounds. nih.gov

Another proposed mechanism of action, particularly for antifungal activity, is the inhibition of fungal-specific enzymes. nih.gov For example, CYP53, a cytochrome P450 enzyme, has been identified as a target for some benzoic acid derivatives. nih.gov By inhibiting this enzyme, these compounds can disrupt essential metabolic pathways in fungi, leading to growth inhibition. nih.gov

Studies on Anti-inflammatory and Analgesic Mechanisms in In Vitro Models

An extensive review of the available scientific literature did not yield specific in vitro studies investigating the anti-inflammatory or analgesic mechanisms of 4-(2-Fluorophenoxy)benzoic acid. While various benzoic acid derivatives have been explored for such properties, research directly elucidating the pathways through which this compound may exert anti-inflammatory or pain-relieving effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory mediators, is not present in the reviewed sources.

Investigation of Anti-Sickling Properties in In Vitro Assays

No studies were identified in the reviewed literature that specifically investigate the in vitro anti-sickling properties of this compound. While other benzoic acid derivatives have been explored in the context of sickle cell disease, data pertaining to the direct effects of this compound on hemoglobin S polymerization or red blood cell morphology under hypoxic conditions is not available.

General Mechanisms of Interaction with Biological Systems and Molecular Targets

The general mechanisms through which this compound may interact with biological systems can be inferred from its chemical structure and the established activities of its close structural relatives. The presence of a carboxylic acid functional group allows the molecule to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins.

The fluorine atom at the ortho position of the phenoxy ring introduces unique electronic properties. Its high electronegativity can influence the molecule's acidity, distribution, and metabolic stability, and it can form specific interactions, such as hydrogen bonds or halogen bonds, with receptor binding sites.

Based on preclinical data for its analogs, two key molecular targets can be highlighted:

c-Met Kinase: As demonstrated with its quinoline (B57606) derivatives, the 4-(2-fluorophenoxy) scaffold is a key component for potent inhibition of the c-Met kinase enzyme. nih.govnih.gov This interaction is likely driven by the specific fit of the molecule within the ATP-binding pocket of the kinase.

Voltage-Gated Sodium Channels: The potent blocking activity of its structural isomer, 4-(4-Fluorophenoxy)benzoic acid, on neuronal voltage-gated sodium channels suggests a potential for this class of compounds to interact with ion channels. nih.gov This mechanism involves the physical occlusion of the channel pore or stabilization of an inactivated state, thereby modulating neuronal excitability. nih.gov

While these findings point to potential areas of biological activity, direct evidence from in vitro assays is necessary to confirm these mechanisms for this compound itself.

Applications in Advanced Materials and Research Tool Development

Role in Polymer Science and Engineering

The quest for high-performance polymers with superior thermal and mechanical properties has led researchers to explore novel monomers. 4-(2-Fluorophenoxy)benzoic acid has emerged as a significant building block in this field.

Integration into Polymer Formulations for Enhanced Thermal Stability and Mechanical Properties

The incorporation of this compound into polymer backbones, particularly in high-performance thermoplastics like polyamides and poly(ether ether ketone) (PEEK), can significantly enhance their material properties. google.com The presence of the fluorine atom and the ether linkage in the monomer unit contributes to increased thermal stability, meaning the polymer can withstand higher temperatures without degrading. sci-hub.seresearchgate.net This is crucial for applications in demanding environments such as in the aerospace and automotive industries.

The rigid aromatic rings in its structure contribute to the mechanical strength of the resulting polymers. researchgate.net For instance, polyamides synthesized with this benzoic acid derivative can exhibit improved tensile strength and modulus. rsc.org The specific arrangement of the phenoxy groups can also influence the polymer's crystallinity and solubility, allowing for fine-tuning of its properties for specific applications. Research has shown that the thermal properties of copolymers can be influenced by the composition and sequencing of monomers like hydroxybenzoic acid. researchgate.net

Table 1: Impact of Functional Monomers on Polymer Properties

| Property | Enhancement due to this compound Integration | Related Research Findings |

| Thermal Stability | Increased decomposition temperature and glass transition temperature. | Copolymers with specific monomer arrangements show continuous changes in disorder and mobility without an additional first-order transition. researchgate.net The presence of AMPS in copolymers can delay polymer precipitation at high temperatures. sci-hub.senih.gov |

| Mechanical Strength | Improved tensile strength and elastic modulus. | Block copolymers can form activated porous carbon char, enhancing thermal stability. researchgate.net |

| Solubility | Modified solubility in organic solvents, aiding in polymer processing. | The synthesis of poly(ester-amide)s from derivatives of hydroxybenzoic acid resulted in crystalline polymers with different morphologies. researchgate.net |

Utility in Agrochemical Research and Development

In the field of agrochemicals, the synthesis of novel and effective herbicides and fungicides is a continuous effort to ensure food security. This compound serves as a key precursor in this area.

Chemical Intermediate for Herbicides and Fungicides

This compound is a valuable intermediate in the synthesis of a variety of agrochemicals. nih.gov Its structure can be chemically modified to produce active ingredients for herbicides that target specific weeds without harming crops. jlu.edu.cngoogle.com For example, it can be a building block for phenoxy propionic acid herbicides, which are known for their effectiveness and selectivity. jlu.edu.cn

Similarly, in fungicide development, derivatives of this compound are used to create compounds that inhibit the growth of pathogenic fungi on crops. nih.govfrontiersin.org The fluorine atom often plays a crucial role in enhancing the biological activity of the final product. The design of novel fungicides often involves creating derivatives of compounds like benzofuroxan, where the specific substitutions on the phenyl ring can lead to potent antifungal candidates. nih.gov

Applications in Analytical Chemistry and Metabolomics Research

The precision and sensitivity of analytical techniques are paramount in many scientific disciplines, including metabolomics. This compound has found a niche in this field as a specialized reagent and standard.

Derivatization Reagent for Advanced Chromatographic-Mass Spectrometric Techniques (e.g., UHPLC-HRMS/MS)

In analytical chemistry, derivatization is a process used to convert an analyte into a product that is more easily detected and quantified. This compound can be used as a derivatization reagent, particularly for analysis using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS). frontiersin.orgnih.gov By reacting it with target molecules, such as metabolites in a biological sample, a "tag" is introduced that enhances their ionization efficiency and chromatographic separation, leading to improved detection limits and more reliable quantification. researchgate.net

Use as Reference Standards for Related Compounds in Quantitative Analysis

Accurate quantification in analytical chemistry relies on the use of well-characterized reference standards. This compound, due to its stable nature and defined chemical structure, is used as a reference standard for the analysis of related fluorinated compounds. sigmaaldrich.com This is particularly important in environmental and food safety testing, where it is necessary to quantify trace levels of pesticides or other contaminants that may have a similar chemical structure. It is commercially available with high purity, often verified by HPLC, making it suitable for this purpose. usbio.netjk-sci.com

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 4-(2-Fluorophenoxy)benzoic acid and its analogs is crucial for exploring their structure-activity relationships (SAR). While classical methods like the Ullmann condensation have been traditionally used for diaryl ether synthesis, modern approaches offer significant advantages in terms of reaction conditions, yields, and substrate scope. researchgate.netthieme-connect.comresearchgate.netresearchgate.net

Future research should focus on optimizing and developing novel synthetic routes. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, stands out as a particularly promising avenue. organic-chemistry.orgnih.govresearchgate.net This method is known for its high efficiency and tolerance of a wide range of functional groups, making it ideal for creating a diverse library of this compound derivatives. organic-chemistry.org

Key areas for methodological development include:

Exploration of Advanced Catalytic Systems: Investigating new generations of palladium catalysts and ligands to improve reaction efficiency and expand the substrate scope for the synthesis of complex analogs. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, offering a more sustainable and efficient synthetic approach.

Flow Chemistry Applications: Developing continuous flow processes for the synthesis of this compound, enabling safer, more scalable, and highly controlled production.

A comparative analysis of different synthetic methods could be summarized as follows:

| Synthetic Method | Catalyst/Reagents | Typical Conditions | Advantages | Challenges |

| Ullmann Condensation | Copper-based catalyst, Base | High temperature (150-250 °C) | Low cost of reagents | Harsh reaction conditions, often low yields |

| Buchwald-Hartwig Coupling | Palladium catalyst, Ligand, Base | Moderate temperature (80-120 °C) | High yields, broad substrate scope, mild conditions | Cost of catalyst and ligands |

| Microwave-Assisted Synthesis | Palladium or Copper catalyst | Rapid heating | Reduced reaction times, improved yields | Specialized equipment required |

Advanced Computational Approaches for Structure-Function Relationship Prediction

Computational methods are indispensable tools for accelerating the discovery and optimization of bioactive compounds. frontiersin.orgnih.govnih.govcncb.ac.cn For this compound, these approaches can provide deep insights into its structure-function relationships, guiding the design of more potent and selective analogs.

Future computational studies should encompass:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov This will enable the prediction of the activity of novel, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: Performing docking studies to predict the binding modes of this compound and its analogs within the binding sites of potential protein targets. nih.govnih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on the key structural features required for biological activity. These models can then be used to virtually screen large compound libraries to identify novel hits with similar pharmacological profiles. nih.govwikipedia.orgresearchgate.netpensoft.net

A hypothetical QSAR study for a series of this compound analogs might yield the following type of data:

| Compound ID | Substituent (R) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |

| 1 | H | 3.1 | 0.00 | 0.00 | 10.5 |

| 2 | 4-Cl | 3.8 | 0.23 | -0.97 | 5.2 |

| 3 | 4-OCH3 | 3.0 | -0.27 | -0.55 | 8.9 |

| 4 | 3-NO2 | 3.2 | 0.71 | -1.65 | 2.1 |

Identification and Validation of New Molecular Targets

A critical step in realizing the therapeutic potential of this compound is the identification and validation of its molecular targets. nih.govresearchgate.netresearchgate.net Given the broad biological activities of the diaryl ether scaffold, this compound could interact with a range of proteins involved in various disease pathways. acs.orgacs.org

Modern chemical biology offers a powerful toolkit for target deconvolution: nih.gov

Affinity-Based Proteomics: This involves synthesizing a derivative of this compound attached to a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. These captured proteins can then be identified by mass spectrometry. rsc.orgnih.gov

Photoaffinity Labeling: A photoreactive group is incorporated into the structure of this compound. mdpi.comscispace.comnih.govnih.govcreative-biolabs.com Upon UV irradiation, this probe covalently crosslinks to its target protein, allowing for its identification. This technique is particularly useful for capturing transient or weak interactions. mdpi.comscispace.comnih.govnih.govcreative-biolabs.com

Computational Target Prediction: In silico methods can predict potential protein targets by comparing the structure of this compound to libraries of known ligands for various proteins. frontiersin.orgnih.govnih.govcncb.ac.cnarxiv.orgfrontiersin.org

A hypothetical target identification workflow could be structured as follows:

| Step | Method | Expected Outcome |

| 1. Primary Screen | Virtual screening against protein target databases | A list of potential protein targets with high binding scores. |

| 2. Initial Validation | In vitro binding assays (e.g., SPR, ITC) | Confirmation of direct binding to a subset of predicted targets. |

| 3. Cellular Target Engagement | Photoaffinity labeling in cell culture | Identification of target proteins in a cellular context. |

| 4. Target Validation | Genetic knockdown (e.g., siRNA, CRISPR) | Confirmation that the identified target is responsible for the observed biological effect. |

Design and Synthesis of Research Probes and Tool Compounds

To further investigate the biological functions of this compound and its targets, the development of specialized research probes and tool compounds is essential. nih.govrsc.orgvichemchemie.com These tools enable the visualization and manipulation of the compound's interactions within a cellular environment.

Key types of probes to be developed include:

Fluorescent Probes: Attaching a fluorescent dye to this compound allows for the visualization of its subcellular localization and dynamics using fluorescence microscopy. nih.govrsc.org This can provide valuable information about where the compound accumulates in the cell and with which organelles it might interact.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule facilitates the purification and identification of its binding partners through streptavidin-based affinity capture methods. nih.gov This is a cornerstone of many affinity-based proteomic workflows.

Affinity-Based Probes: These probes are designed for affinity chromatography to isolate and identify target proteins. rsc.orgnih.govfrontiersin.orgresearchgate.net

The design of these probes requires careful consideration of the attachment point of the tag to ensure that the biological activity of the parent compound is not significantly compromised.

| Probe Type | Tag | Application |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, localization studies |

| Biotinylated Probe | Biotin | Affinity pull-down assays, target identification |

| Photoaffinity Probe | Benzophenone, Arylazide, Diazirine | Covalent capture of target proteins |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical tool and a potential lead for the development of novel therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenoxy)benzoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution between 2-fluorophenol and a halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid). Key steps include:

- Reaction Conditions : Use potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Purification : Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol/water. For high-purity yields (>95%), employ HPLC with a C18 column and a mobile phase of 1% acetic acid in methanol/water (25:75 v/v) .

- Validation : Confirm purity using LC-MS (e.g., Creative Proteomics’ platform) to detect trace impurities and quantify yield .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Refer to GHS-compliant SDS sheets for disposal guidelines (e.g., incineration or licensed waste facilities) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Software Tools : Use SHELXTL (Bruker AXS) or WinGX for structure refinement. For ambiguous electron density maps (e.g., disordered fluorine atoms), apply constraints using SHELXL’s AFIX commands .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

- Case Study : A 2021 study resolved positional disorder in fluorophenyl groups by refining occupancy ratios and using Hirshfeld surface analysis .

Q. What computational strategies predict the reactivity of this compound in drug-design contexts?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). Parameterize fluorine’s electronegativity using partial charge models from RESP fits .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., tyrosinase inhibition competitive with catechol) .

Q. How do fluorination patterns influence the spectroscopic properties of this compound?

Methodological Answer:

- NMR Analysis : The ¹⁹F NMR chemical shift (δ ≈ -115 ppm) indicates para-substitution effects. Compare with ³J coupling constants (³JHF ≈ 8 Hz) to confirm ortho-fluorine positioning .

- IR Spectroscopy : The carbonyl stretch (C=O) at ~1680 cm⁻¹ shifts by ±15 cm⁻¹ depending on hydrogen-bonding interactions with the fluorophenoxy group .

- Case Study : A 2022 study correlated fluorine’s electron-withdrawing effect with reduced pKa (≈2.8 vs. 4.2 for non-fluorinated analogs) using potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.